molecular formula C17H15NO2S B14191046 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole CAS No. 923030-43-7

2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole

Cat. No.: B14191046
CAS No.: 923030-43-7
M. Wt: 297.4 g/mol
InChI Key: IYPRQXFPCMCBFG-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a phenyl group substituted with two methoxy groups and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-aminothiophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it has been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

923030-43-7

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

2-[2-(2,4-dimethoxyphenyl)ethenyl]-1,3-benzothiazole

InChI

InChI=1S/C17H15NO2S/c1-19-13-9-7-12(15(11-13)20-2)8-10-17-18-14-5-3-4-6-16(14)21-17/h3-11H,1-2H3

InChI Key

IYPRQXFPCMCBFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

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